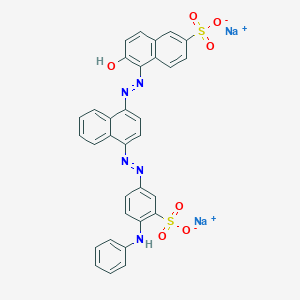
Acid Black 26
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acid Black 26, also known as C.I. This compound, is a synthetic dye commonly used in the textile industry. It is a water-soluble dye that belongs to the azo dye class, characterized by the presence of one or more azo groups (-N=N-) in its molecular structure. This compound is known for its deep black color and is used to dye wool, silk, nylon, and leather .
Métodos De Preparación
The synthesis of Acid Black 26 involves several steps, including diazotization and coupling reactions. The process begins with the diazotization of 5-amino-2-(phenylamino)benzenesulfonic acid, followed by coupling with naphthalen-1-amine. The resulting product is then further diazotized and coupled with 6-hydroxynaphthalene-2-sulfonic acid . Industrial production methods often involve the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the dye .
Análisis De Reacciones Químicas
Acid Black 26 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids like sulfuric acid and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfonated aromatic compounds .
Aplicaciones Científicas De Investigación
Acid Black 26 has several scientific research applications, particularly in the fields of chemistry, biology, and environmental science. In chemistry, it is used as a model compound to study the adsorption properties of various materials, such as zeolites and nanomaterials . In biology, it is used to stain tissues and cells for microscopic examination. In environmental science, this compound is studied for its removal from wastewater using various adsorbents and treatment methods .
Mecanismo De Acción
The mechanism of action of Acid Black 26 involves its interaction with the molecular targets in the substrate it dyes. The dye molecules bind to the fibers through ionic and hydrogen bonding, resulting in a strong and stable coloration. The pathways involved in this process include the formation of dye-fiber complexes and the stabilization of these complexes through various intermolecular forces .
Comparación Con Compuestos Similares
Acid Black 26 is unique among azo dyes due to its specific molecular structure and dyeing properties. Similar compounds include Acid Black 1, Acid Black 52, and Acid Black 107. These dyes share similar azo group structures but differ in their specific substituents and molecular configurations. This compound is particularly noted for its high solubility in water and strong affinity for protein fibers, making it a preferred choice for dyeing wool and silk .
Propiedades
Fórmula molecular |
C32H21N5Na2O7S2 |
|---|---|
Peso molecular |
697.7 g/mol |
Nombre IUPAC |
disodium;5-[[4-[(4-anilino-3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]-6-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C32H23N5O7S2.2Na/c38-30-17-10-20-18-23(45(39,40)41)12-13-24(20)32(30)37-36-28-16-15-27(25-8-4-5-9-26(25)28)35-34-22-11-14-29(31(19-22)46(42,43)44)33-21-6-2-1-3-7-21;;/h1-19,33,38H,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
Clave InChI |
WXUZMLVSQROLEX-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)N=NC5=C(C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


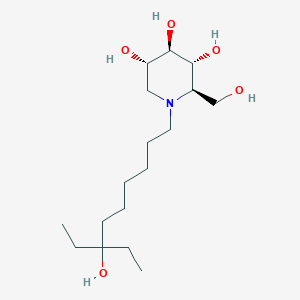
![N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(E)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide](/img/structure/B12383429.png)
![(4aS,5R,6S,8R,8aS)-8-hydroxy-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B12383437.png)
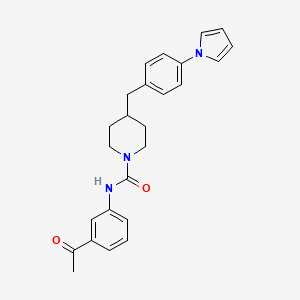
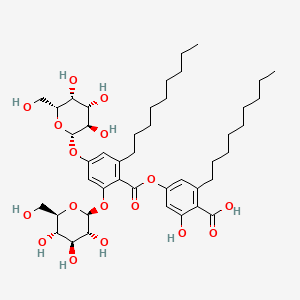



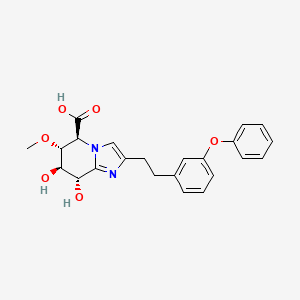

![(2S,3S,4S,5R,6S)-6-[4-[[2-[[(1S,2R)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-1-phenylpropoxy]carbonyl-methylamino]ethyl-methylcarbamoyl]oxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12383503.png)
![2-((1S,3R)-9-Hydroxy-1-methyl-5,10-dioxo-3,4,5,10-tetrahydro-1H-benzo[g]isochromen-3-yl)acetamide](/img/structure/B12383504.png)
![2-cyclopentyl-4-[7-[10-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecoxy]quinazolin-4-yl]benzoic acid](/img/structure/B12383523.png)

